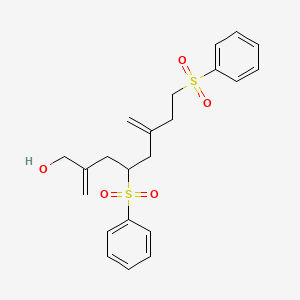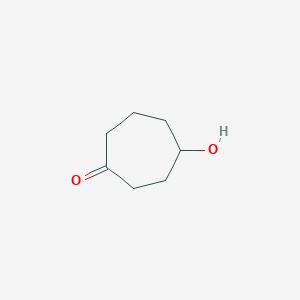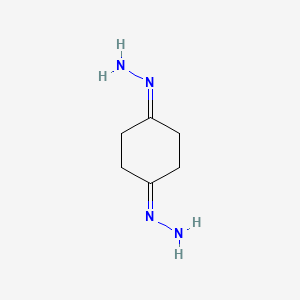
Methylhydrasteine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylhydrasteine methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is synthesized through the esterification process, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methylhydrasteine methyl ester typically involves the reaction of hydrasteine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
Hydrasteine+MethanolAcid CatalystMethylhydrasteine Methyl Ester+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually performed at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
Methylhydrasteine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Hydrasteine and methanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
科学的研究の応用
Methylhydrasteine methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
作用機序
The mechanism of action of methylhydrasteine methyl ester involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis, releasing the active hydrasteine moiety, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Methylhydrasteine methyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their specific structures and properties. This compound is unique due to its specific hydrasteine moiety, which imparts distinct chemical and biological properties.
Similar Compounds
Ethyl Acetate: Commonly used as a solvent in organic synthesis and as a flavoring agent.
Methyl Butyrate: Known for its fruity odor and used in fragrances and flavorings.
Methyl Formate: Used as a solvent and in the production of formic acid.
特性
CAS番号 |
80243-94-3 |
|---|---|
分子式 |
C23H27NO7 |
分子量 |
429.5 g/mol |
IUPAC名 |
methyl 6-[2-[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C23H27NO7/c1-24(2)9-8-14-11-19-20(31-13-30-19)12-15(14)10-17(25)16-6-7-18(27-3)22(28-4)21(16)23(26)29-5/h6-7,11-12H,8-10,13H2,1-5H3 |
InChIキー |
BVNJWCFAMUHSNK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CC2=C(C=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)OC)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)








![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)

![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)


